molecular formula C17H13ClN2OS B2474694 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 303791-93-7

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B2474694
CAS No.: 303791-93-7
M. Wt: 328.81
InChI Key: ADOGIMADLFJDME-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and thiazole moieties contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOGIMADLFJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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